molecular formula C25H23ClN4O2S B12033896 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 476484-38-5

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Katalognummer: B12033896
CAS-Nummer: 476484-38-5
Molekulargewicht: 479.0 g/mol
InChI-Schlüssel: RVGHVKZAPZSZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SALOR-INT L225959-1EA is a chemical compound with the CAS number 476484-38-5. It is known for its unique chemical properties and has been utilized in various scientific research applications. The compound’s molecular structure and properties make it a valuable substance in the fields of chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L225959-1EA involves specific reaction conditions and reagents. The detailed synthetic route is proprietary and often varies depending on the manufacturer. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification and isolation of the final product .

Industrial Production Methods

Industrial production of SALOR-INT L225959-1EA typically involves large-scale chemical reactions under controlled conditions. The process includes the use of specialized equipment to ensure the purity and consistency of the compound. The production methods are designed to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

SALOR-INT L225959-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of SALOR-INT L225959-1EA include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of SALOR-INT L225959-1EA depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further applications .

Wissenschaftliche Forschungsanwendungen

SALOR-INT L225959-1EA has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of SALOR-INT L225959-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

476484-38-5

Molekularformel

C25H23ClN4O2S

Molekulargewicht

479.0 g/mol

IUPAC-Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O2S/c1-16-12-17(2)14-20(13-16)27-23(31)15-33-25-29-28-24(18-4-10-22(32-3)11-5-18)30(25)21-8-6-19(26)7-9-21/h4-14H,15H2,1-3H3,(H,27,31)

InChI-Schlüssel

RVGHVKZAPZSZIX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.